

# Unveiling the Antioxidant Potential of Annona squamosa Fruit Pulp: A Technical Guide

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## Abstract

Annona squamosa, commonly known as custard apple or sugar apple, is a tropical fruit celebrated for its unique flavor and nutritional profile. Beyond its culinary uses, the fruit pulp is a rich reservoir of bioactive compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the antioxidant capacity of Annona squamosa fruit pulp, targeting researchers, scientists, and professionals in drug development. It consolidates quantitative data from multiple studies, details the phytochemical composition, and presents standardized experimental protocols for assessing its antioxidant activity. Furthermore, this guide illustrates key experimental workflows and conceptual mechanisms of action, offering a scientific foundation for harnessing the therapeutic benefits of this fruit.

## Phytochemical Composition

The antioxidant properties of Annona squamosa fruit pulp are intrinsically linked to its diverse phytochemical profile. The pulp contains a variety of pharmacologically active compounds that contribute to its ability to neutralize free radicals and mitigate oxidative stress.

Key phytochemicals identified in the fruit pulp include:

- **Phenolic Compounds:** These are major contributors to the antioxidant capacity. Studies have identified numerous free, bound, and esterified phenolic acids in the pulp.[\[1\]](#)

- **Flavonoids:** This class of polyphenols is well-known for its antioxidant effects.<sup>[2][3]</sup> Quercetin and its derivatives are among the flavonoids found.<sup>[2]</sup>
- **Alkaloids:** Various alkaloids have been detected in the fruit pulp, contributing to its bioactivity.<sup>[2][3][4]</sup>
- **Tannins:** These compounds are known for their astringent properties and their ability to act as antioxidants.<sup>[2][3][4]</sup>
- **Vitamins:** The pulp is a notable source of Vitamin C (ascorbic acid), a potent natural antioxidant.<sup>[1][5]</sup>
- **Other Compounds:** Saponins, glycosides, and various carbohydrates have also been identified.<sup>[2][3]</sup> Terpenoids and phlobatannins, however, have been reported to be absent in some analyses.<sup>[2]</sup>

The synergistic interaction of these compounds is believed to be responsible for the fruit's overall antioxidant potential.

## Quantitative Antioxidant Capacity

The antioxidant potential of *Annona squamosa* fruit pulp has been quantified using various in vitro assays. The choice of extraction solvent significantly influences the yield of bioactive compounds and, consequently, the measured antioxidant activity, with methanol and ethanol extracts often showing high potency.<sup>[6][7]</sup>

### Table 1: Total Phenolic and Flavonoid Content of *Annona squamosa* Fruit Pulp

Extraction Solvent	Total Phenolic Content (TPC)	Total Flavonoid Content (TFC)	Reference
Ethanol	238.68 ± 4.13 mg GAE/g extract	84.75 ± 0.82 mg QE/g extract	[2]
Methanol	2.304 mg/g	-	[8]
Not Specified	25.48 ± 2.56 mg GAE/g DW	16.75 ± 1.87 mg QE/g DW	[9]
Atemoya Hybrid	346.03 ± 2.32 mg GAE/100g	11.56 ± 1.36 mg QE/100g	[10]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

**Table 2: Free Radical Scavenging Activity of Annona squamosa Fruit Pulp Extracts**

Assay	Extraction Solvent	IC50 Value	Reference
DPPH	Ethanol	134.761 ± 1.83 µg/mL	[2]
DPPH	Ethanol	659.68 µg/mL	[5]
DPPH	Methanol	871.33 µg/mL	[5]
ABTS	Ethanol	62.63 ± 0.43 µg/mL	[2]
ABTS	Methanol	0.38 ± 0.02 mg/mL	[1][4]

IC50: The concentration of the extract required to scavenge 50% of the free radicals.

**Table 3: Other Antioxidant Activity Measures**

Assay	Extraction Solvent	Result	Reference
Lipid Peroxidation (LPO) Inhibition	Methanol	94.15% inhibition	[7]
Nitric Oxide (NO) Scavenging	Methanol	70.96% inhibition	[7]
Superoxide Anion (O <sub>2</sub> <sup>-</sup> ) Scavenging	Methanol	78.68% inhibition	[7]
Hydroxyl Radical (OH•) Scavenging	Methanol	85.25% inhibition	[7]
Ferric Reducing Antioxidant Power (FRAP)	Methanol	46.75 µmol FeSO <sub>4</sub> /g	[4]
Total Antioxidant Capacity (TAC)	Not Specified	67.78 ± 3.58 mg AAE/g DW	[9]

AAE: Ascorbic Acid Equivalents; DW: Dry Weight.

## Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of antioxidant potential. The following sections outline the protocols for key assays as synthesized from relevant literature.

### Sample Preparation: Solvent Extraction

- **Source Material:** Obtain fresh, ripe *Annona squamosa* fruits. Wash, peel, and separate the pulp from the seeds.
- **Homogenization:** Homogenize a known weight of the fresh pulp (e.g., 5-10 g) with a chilled extraction solvent (e.g., 80% methanol, 96% ethanol, or acetone) for approximately 5 minutes in chilled conditions.[5]
- **Extraction:** The maceration process can be employed by soaking the pulp in the chosen solvent (e.g., 1:1 w/v) for an extended period (e.g., 24-72 hours) with periodic agitation.[5]

[11]

- Filtration: Filter the mixture using a Buchner funnel under a vacuum or through appropriate filter paper to separate the extract from solid residues.[5]
- Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to yield the crude extract.[5][11]
- Storage: Store the dried extract in an airtight, light-protected container at low temperatures (-20°C) for subsequent analysis.

## Total Phenolic Content (TPC) Assay

This assay is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds.

- Reagents: Folin-Ciocalteu reagent, Gallic acid (standard), Sodium carbonate solution (e.g., 7.5% w/v).
- Standard Curve: Prepare a series of gallic acid solutions of known concentrations (e.g., 0-100 µg/mL) to generate a standard calibration curve.
- Reaction: Mix a small volume of the fruit pulp extract with the Folin-Ciocalteu reagent. After a short incubation period (e.g., 5 minutes), add the sodium carbonate solution.[12]
- Incubation: Allow the mixture to incubate in the dark at room temperature for a specified time (e.g., 90 minutes).[12]
- Measurement: Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 765 nm) using a spectrophotometer.
- Calculation: Determine the TPC of the extract from the standard curve and express the results as mg of Gallic Acid Equivalents per gram of extract (mg GAE/g).[2]

## Total Flavonoid Content (TFC) Assay

This colorimetric method utilizes aluminum chloride, which forms a stable complex with flavonoids.

- Reagents: Aluminum chloride (e.g., 10%), Potassium acetate (e.g., 0.1 M), Quercetin (standard).[1]
- Standard Curve: Prepare a series of quercetin solutions of known concentrations to create a standard calibration curve.
- Reaction: Add aluminum chloride and potassium acetate solutions to the fruit pulp extract.[1]
- Incubation: Incubate the mixture at room temperature for 30 minutes.[1]
- Measurement: Measure the absorbance of the solution at a wavelength of 415 nm.[1]
- Calculation: Calculate the TFC from the quercetin standard curve and express the results as mg of Quercetin Equivalents per gram of extract (mg QE/g).[2]

## DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the extract to donate hydrogen atoms or electrons to the stable DPPH radical.

- Reagent: Prepare a fresh solution of DPPH in a suitable solvent (e.g., 0.1 mM in methanol). [13] The solution should have a deep violet color.
- Reaction: Add a specific volume of the fruit pulp extract at various concentrations to the DPPH solution.[13]
- Incubation: Vortex the mixture and incubate it in the dark at room temperature for 30 minutes.[13][14]
- Measurement: Measure the decrease in absorbance at 517 nm. The discoloration from violet to yellow indicates the scavenging of the DPPH radical.[13][14]
- Calculation: Calculate the percentage of radical scavenging activity. Plot the inhibition percentage against the extract concentration to determine the IC<sub>50</sub> value.

## ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS<sup>•+</sup>).

- Reagent Preparation: Generate the ABTS<sup>•+</sup> by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[\[15\]](#)[\[16\]](#)
- Working Solution: Dilute the ABTS<sup>•+</sup> solution with a solvent (e.g., methanol or water) to obtain an absorbance of approximately 0.700 at 734 nm.[\[15\]](#)[\[16\]](#)
- Reaction: Add a small aliquot of the fruit pulp extract to the diluted ABTS<sup>•+</sup> working solution.[\[15\]](#)
- Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[\[15\]](#)
- Measurement: Measure the absorbance at 734 nm.[\[15\]](#)
- Calculation: Determine the percentage of inhibition and calculate the IC<sub>50</sub> value from a dose-response curve.

## Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe<sup>3+</sup>) to ferrous iron (Fe<sup>2+</sup>) at a low pH.

- Reagent Preparation: Freshly prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a ferric chloride (FeCl<sub>3</sub>) solution.[\[17\]](#)
- Reaction: Add the fruit pulp extract to the FRAP reagent and incubate the mixture at 37°C.[\[17\]](#)[\[18\]](#)

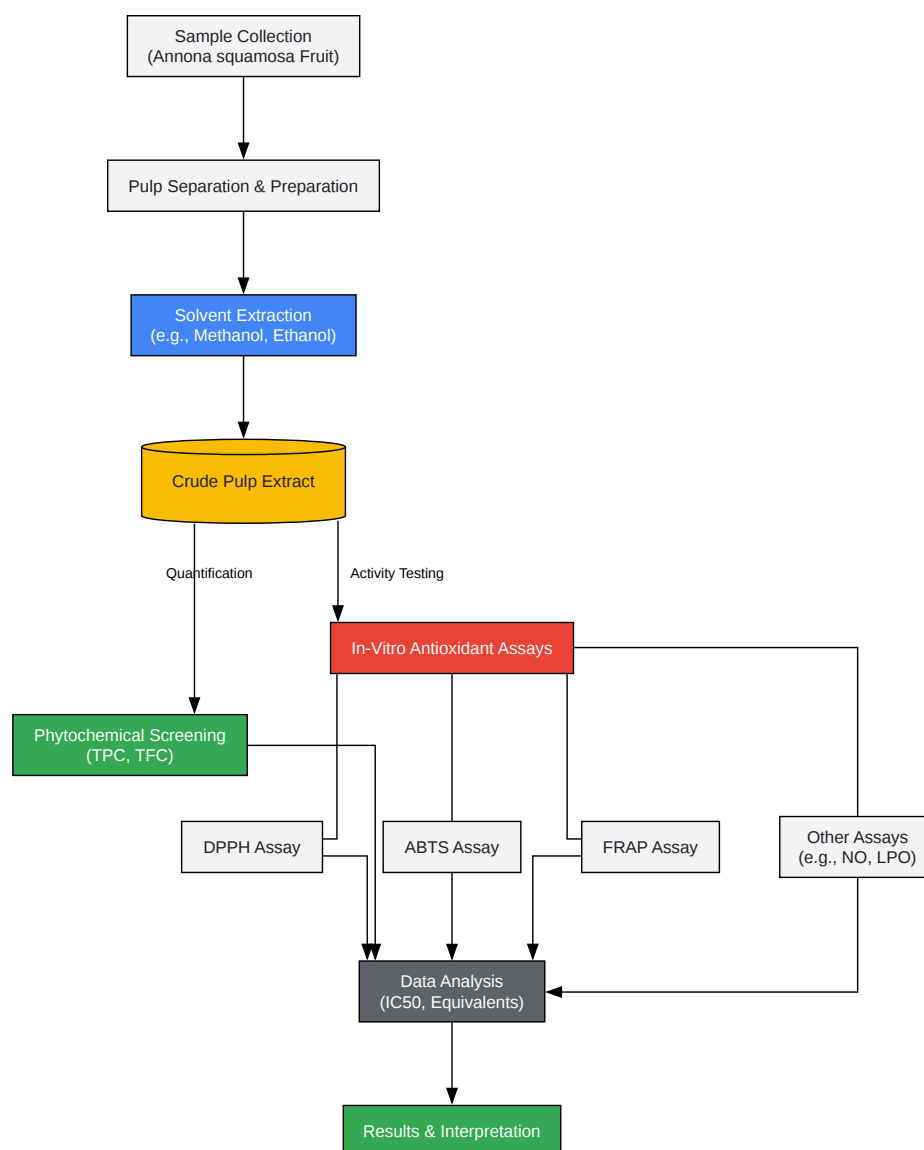
- Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm after a specified incubation time (e.g., up to 60 minutes).[\[17\]](#)[\[18\]](#)
- Standard Curve: Use a ferrous sulfate ( $\text{FeSO}_4$ ) solution of known concentrations to generate a standard curve.[\[4\]](#)
- Calculation: Express the results as  $\text{Fe}^{2+}$  equivalents (e.g.,  $\mu\text{mol FeSO}_4/\text{g}$  of extract).[\[4\]](#)

## Visualized Workflows and Mechanisms

### Experimental Workflow for Antioxidant Assessment

The following diagram outlines the general workflow for evaluating the antioxidant potential of *Annona squamosa* fruit pulp.



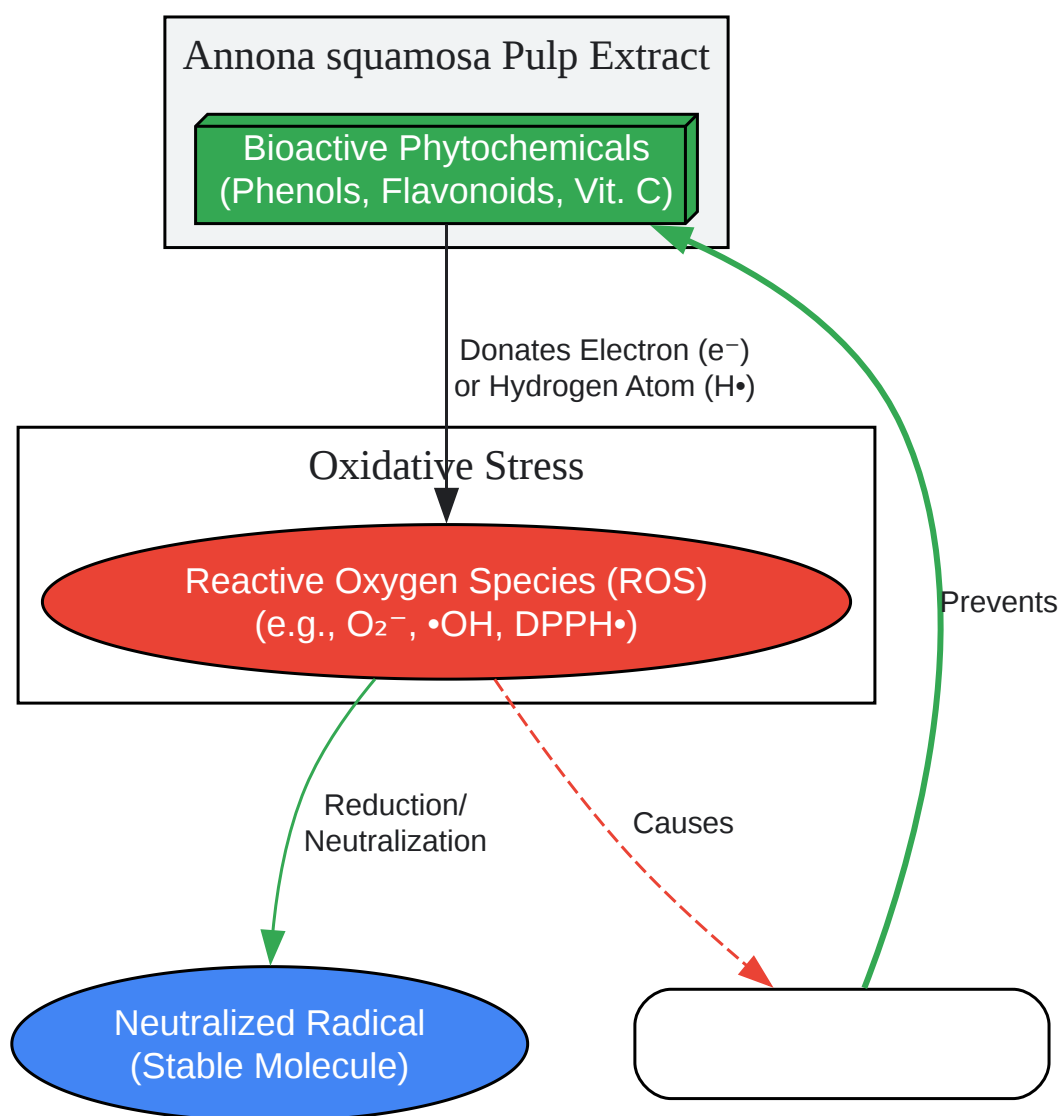


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Caption: General experimental workflow for antioxidant potential assessment.

## Conceptual Mechanism of Antioxidant Action

The primary antioxidant mechanism of *Annona squamosa* pulp extract is attributed to its phytochemical constituents, which act as reducing agents or free radical scavengers. Phenolic and flavonoid compounds are particularly effective electron or hydrogen atom donors.



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Caption: Free radical scavenging mechanism of phytochemicals.

## Signaling Pathways

While the direct scavenging of free radicals is the primary antioxidant mechanism, bioactive compounds can also influence endogenous antioxidant systems through various cellular signaling pathways. Research suggests that phytochemicals present in *Annona squamosa*, such as flavonoids and phenols, can modulate pathways involved in inflammation and cellular defense. For instance, in a study on lead acetate-induced testicular injury, *Annona squamosa* fruit extract demonstrated a modulatory effect on the JAK-1/STAT-3/SOCS-1 signaling axis,

which is involved in inflammatory responses.[9] By mitigating inflammation, which is often intertwined with oxidative stress, the extract exerts a protective effect. Further research is warranted to elucidate the specific signaling pathways, such as Nrf2-KEAP1, that are directly modulated by the fruit pulp's constituents to upregulate the expression of endogenous antioxidant enzymes.

## Conclusion

Annona squamosa fruit pulp is a potent source of natural antioxidants, primarily due to its high content of phenolic and flavonoid compounds. This guide provides a consolidated resource of its quantitative antioxidant capacity and the standardized methodologies required for its evaluation. The data presented herein supports the potential of Annona squamosa fruit pulp as a valuable ingredient for the development of functional foods, nutraceuticals, and novel therapeutic agents aimed at preventing and managing conditions associated with oxidative stress. Future research should focus on in vivo studies and the elucidation of specific molecular signaling pathways to fully understand and exploit its health-promoting benefits.

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